molecular formula C11H11N3O B8366081 7-Acetamido-4-methyl-1,8-naphthyridine

7-Acetamido-4-methyl-1,8-naphthyridine

Cat. No.: B8366081
M. Wt: 201.22 g/mol
InChI Key: BDSPFSQKVBNUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Acetamido-4-methyl-1,8-naphthyridine is an organic compound of significant interest in scientific research, primarily for its role as a versatile building block and ligand in coordination chemistry. Its structure, featuring a 1,8-naphthyridine core, is known for intriguing coordination modes and bonding properties when used as a monodentate, bidentate, or multidentate ligand . Researchers utilize this compound to synthesize novel chemical entities, such as binuclear copper(I) complexes with phosphine co-ligands, which are investigated for their structural characteristics and photophysical properties, including luminescent behavior . The compound serves as a key precursor in the synthesis of more complex naphthyridine-based ligands and derivatives . The 1,8-naphthyridine ring system is also a pharmacophore of high interest in medicinal chemistry. Naphthyridine derivatives are recognized for a broad spectrum of pharmacological activities, including antimicrobial properties . While this specific compound is used primarily in foundational and materials science research, its structural relatives have demonstrated potential as antibacterial agents and as modulators that can enhance the activity of conventional antibiotics against multi-resistant bacterial strains . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

N-(5-methyl-1,8-naphthyridin-2-yl)acetamide

InChI

InChI=1S/C11H11N3O/c1-7-5-6-12-11-9(7)3-4-10(14-11)13-8(2)15/h3-6H,1-2H3,(H,12,13,14,15)

InChI Key

BDSPFSQKVBNUPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=NC2=NC=C1)NC(=O)C

Origin of Product

United States

Synthetic Methodologies for 7 Acetamido 4 Methyl 1,8 Naphthyridine and Its Precursors

Classical Routes to the 1,8-Naphthyridine (B1210474) Core

The construction of the bicyclic 1,8-naphthyridine ring system is a central theme in heterocyclic chemistry, with several named reactions being adapted and optimized for this purpose. These methods typically involve the condensation and cyclization of appropriately substituted pyridine (B92270) precursors.

The Friedlander reaction is one of the most direct and widely utilized methods for synthesizing 1,8-naphthyridines. nih.gov This reaction involves the condensation of an aromatic 2-aminoaldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or 1,3-dicarbonyl compound), followed by a cyclodehydration step. connectjournals.com For the 1,8-naphthyridine system, the typical starting material is 2-aminonicotinaldehyde. connectjournals.comrsc.org

Historically, the reaction required harsh conditions, but significant advancements have focused on developing milder, more efficient, and environmentally benign protocols. connectjournals.comacs.org Key areas of optimization include the use of novel catalysts and solvent systems.

Catalysis: The reaction can be catalyzed by both acids and bases. connectjournals.com Modern approaches have introduced catalysts such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O), which facilitates the reaction under solvent-free grinding conditions at room temperature, offering high yields and simple work-up procedures. connectjournals.com

Green Chemistry Approaches: A major focus has been the replacement of hazardous organic solvents. nih.gov Researchers have successfully developed methods using water as the reaction solvent, often in conjunction with biocompatible ionic liquids like choline (B1196258) hydroxide (B78521) (ChOH) as a catalyst. acs.orgnih.gov This aqueous method allows for gram-scale synthesis with easy product separation and high yields. acs.org Basic ionic liquids, such as [Bmmim][Im], have also been employed as both the catalyst and the reaction medium under solvent-free conditions, demonstrating excellent catalytic activity and reusability. nih.govacs.org

The table below summarizes various conditions reported for the Friedlander synthesis of 1,8-naphthyridine derivatives.

CatalystReactantsSolventConditionsYield
Choline Hydroxide (1 mol%)2-Aminonicotinaldehyde, AcetoneWater50 °C, 6 h92%
CeCl₃·7H₂O2-Aminonicotinaldehyde, α-methylene carbonylsSolvent-freeRoom Temp, GrindingHigh
[Bmmim][Im] (Ionic Liquid)2-Amino-3-pyridinecarboxaldehyde, α-methylene carbonylsNone80 °C, 24 hHigh
LiOH·H₂O2-Aminonicotinaldehyde, Carbonyl compoundsAqueous-AlcoholNot specifiedModerate to Good

Data compiled from sources nih.gov, nih.gov, connectjournals.com, acs.org.

The Gould-Jacobs reaction provides another versatile route to heterocyclic scaffolds, including naphthyridines. ekb.eg The process begins with the condensation of an aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (EMME). ekb.egwikipedia.org This initial step forms an intermediate, which then undergoes thermal cyclization at high temperatures (typically around 250 °C), often in a high-boiling solvent like diphenyl ether, to yield the fused ring system. ekb.eg The resulting product is a 4-oxo-1,8-naphthyridine-3-carboxylate derivative, which can be further modified. ekb.egwikipedia.org

This multi-step sequence involves:

Condensation: Reaction of a 2-aminopyridine (B139424) with EMME to substitute the ethoxy group. wikipedia.org

Thermal Cyclization: An intramolecular 6-electron cyclization process upon heating. wikipedia.orgablelab.eu

Saponification and Decarboxylation (Optional): The ester group can be hydrolyzed to a carboxylic acid and subsequently removed via decarboxylation to produce 4-hydroxynaphthyridines. wikipedia.org

The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups and has been successfully adapted for various aminopyridines to create different naphthyridine isomers. wikipedia.orgnih.gov

Several other classical quinoline (B57606) syntheses have been adapted for the production of 1,8-naphthyridines.

Conrad-Limpach Reaction: This synthesis involves the condensation of an aminopyridine with a β-ketoester. ekb.egwikipedia.org The reaction can proceed via two different thermal pathways. Lower temperatures favor attack at the ester group, while higher temperatures favor reaction at the keto group, leading to the formation of 4-oxo-1,8-naphthyridine derivatives. wikipedia.org For instance, the reaction of 6-methyl-2-aminopyridine with ethyl acetoacetate (B1235776) can be directed to form 2,7-dimethyl-1,8-naphthyridin-4(1H)-one. ekb.eg

Combes Reaction: The Combes synthesis produces 2-amino-substituted 1,8-naphthyridines through the acid-catalyzed condensation of a 2,6-diaminopyridine (B39239) with a 1,3-diketone in the presence of polyphosphoric acid (PPA). ekb.eg

Povarov Reaction: This is a powerful three-component reaction for synthesizing complex, fused naphthyridine systems. ekb.eg An example involves the condensation of 2-amino-4-methylpyridine, an aromatic aldehyde, and an activated olefin like indole, catalyzed by InCl₃, to produce indolo[3,2-c] nih.govresearchgate.netnaphthyridines. ekb.eg

Knorr Reaction: While less common for naphthyridines, the Knorr synthesis, which involves the reaction of a β-ketoanilide with sulfuric acid, can in principle be adapted by using N-(pyridin-2-yl)-β-ketoamides to generate 2-oxo-1,8-naphthyridine derivatives. ekb.eg

Meth-Cohn Reaction: This method provides a route to functionalized 1,8-naphthyridines from simple N-acyl aminopyridine precursors. ekb.eg A notable example is the synthesis of 2-chloro-3-formyl-1,8-naphthyridine by treating N-(pyridin-2-yl)acetamide with a Vilsmeier reagent (POCl₃ + DMF). ekb.eg This reaction introduces both a chloro and a formyl group onto the newly formed ring.

Pfitzinger-Borsche Reaction: The Pfitzinger reaction is a well-known method for producing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. nih.govwikipedia.org The reaction mechanism involves the base-catalyzed opening of the isatin ring to form a keto-acid, which then condenses with the carbonyl compound and cyclizes. wikipedia.org This methodology has been cited as a viable, though less common, route for the synthesis of the 1,8-naphthyridine core. nih.gov

Specific Synthetic Pathways to 7-Acetamido-4-methyl-1,8-naphthyridine

The synthesis of the title compound requires the initial construction of a 7-amino-4-methyl-1,8-naphthyridine core, followed by the acylation of the 7-amino group.

The final step in the synthesis of 7-Acetamido-4-methyl-1,8-naphthyridine is the formation of the acetamido group. This is typically achieved via a nucleophilic substitution reaction where the 7-amino group of a precursor acts as the nucleophile. The most common method is acylation using an acetylating agent.

A direct analogue for this transformation is the synthesis of N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide. nih.gov In this reported synthesis, the precursor 7-amino-2-methyl-1,8-naphthyridine is treated directly with acetic anhydride (B1165640). nih.gov The amino group attacks the electrophilic carbonyl carbon of the anhydride, leading to the formation of the amide bond and releasing acetic acid as a byproduct. nih.gov

Applying this logic to the target molecule, the synthesis would proceed as follows:

Precursor Synthesis: First, 7-amino-4-methyl-1,8-naphthyridine must be synthesized. This can be accomplished using one of the classical methods described above, such as a Friedlander condensation between 2,6-diaminopyridine and a suitable four-carbon carbonyl compound like acetylacetone, followed by any necessary functional group interconversions.

Acetylation: The 7-amino-4-methyl-1,8-naphthyridine precursor is then dissolved in or treated with an acetylating agent.

PrecursorAcetylating AgentConditionsProduct
7-Amino-4-methyl-1,8-naphthyridineAcetic Anhydride or Acetyl ChlorideRoom temperature or gentle heating, often in an inert atmosphere7-Acetamido-4-methyl-1,8-naphthyridine

This proposed pathway is based on the analogous synthesis of N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide. nih.gov

This acylation is generally a high-yielding and clean reaction, providing a straightforward route to the final target compound from its amino precursor.

Modified Literature Procedures for Enhanced Yield and Purity

The synthesis of 7-Acetamido-4-methyl-1,8-naphthyridine has been approached through various methods, with a focus on optimizing reaction conditions to improve both the yield and purity of the final product. One established method involves the acetylation of 7-amino-2-methyl-1,8-naphthyridine. In a reported procedure, this precursor is treated with acetic anhydride. The reaction mixture is stirred at room temperature for one hour, after which slow cooling yields flaky, straw-colored crystals of the target compound. This straightforward approach resulted in a notable yield of 78%. nih.gov

Further advancements in synthetic efficiency have been achieved through the application of microwave-assisted organic synthesis (MAOS), which aligns with the principles of green chemistry. The Friedländer condensation, a classical method for synthesizing quinolines and naphthyridines, has been adapted for this purpose. By reacting 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group under solvent-free conditions and microwave irradiation, 1,8-naphthyridine derivatives can be obtained in high yields, often between 70% and 86%. This method is noted for being convenient, simple, and environmentally friendly, significantly reducing reaction times.

Below is a data table summarizing these synthetic approaches.

PrecursorReagentsConditionsYieldReference
7-amino-2-methyl-1,8-naphthyridineAcetic AnhydrideRoom Temperature, 1 hr78% nih.gov
2-aminonicotinaldehyde & α-methylene carbonyl compoundDABCO (catalyst)Microwave Irradiation (600W), Solvent-free70-86%

Preparation from Dichloro-Naphthyridine Precursors

The synthesis of 7-Acetamido-4-methyl-1,8-naphthyridine can also be achieved starting from dichloro-naphthyridine precursors, which allows for sequential and selective functionalization. The process typically begins with the creation of a di-hydroxylated naphthyridine core, which is then converted to a dichloro intermediate.

For instance, 1,8-Naphthyridine-2,7(1H,8H)-dione can be treated with a mixture of phosphorus pentachloride and phosphorus oxychloride. chemicalbook.com This mixture is heated to reflux for several hours, effectively replacing the hydroxyl groups with chlorine atoms to yield 2,7-dichloro-1,8-naphthyridine. chemicalbook.com The reaction mixture is then carefully neutralized to precipitate the dichloro product, which can be purified by recrystallization. chemicalbook.com

Starting with a precursor like 2,7-dichloro-4-methyl-1,8-naphthyridine, subsequent nucleophilic substitution reactions can be performed to introduce the desired functional groups. One of the chloro groups can be selectively substituted by an amino group, which is then acetylated to form the final 7-acetamido group. This stepwise approach provides a versatile route to specifically substituted naphthyridine derivatives.

Advanced Synthetic Transformations and Functionalization Techniques

Recent research has focused on developing more advanced and efficient methods for the synthesis and functionalization of the 1,8-naphthyridine scaffold, including catalyst-free reactions and one-pot multicomponent strategies.

Non-Catalyst C(sp3)–H Methylenation Processes

A notable advancement in the functionalization of 1,8-naphthyridine derivatives is the development of non-catalyst C(sp³)–H methylenation processes. This method allows for the direct formation of a C-C bond by activating a C-H bond at an sp³-hybridized carbon atom without the need for a transition metal catalyst. researchgate.net Research has demonstrated the synthesis of methylene-bridged 1,8-naphthyridine ligands through such a process. researchgate.net This approach is significant as it offers a more sustainable and cost-effective alternative to traditional metal-catalyzed cross-coupling reactions. nih.gov In a related context, transition-metal-free methods have also been developed for the α-methylation of 1,8-naphthyridines using dimethyl sulfoxide (B87167) (DMSO) as a convenient and environmentally friendly methyl source under mild conditions. rsc.org

One-Pot Multicomponent Synthesis Strategies

One-pot multicomponent reactions (MCRs) have become a powerful tool in organic synthesis due to their efficiency, atom economy, and ability to generate structural diversity. rsc.org Several MCR strategies have been employed to construct the 1,8-naphthyridine scaffold. rsc.org A common and facile approach involves the three-component condensation of a substituted 2-aminopyridine, an aldehyde, and a compound with an active methylene (B1212753) group like malononitrile (B47326) or an alkyl cyanoacetate. organic-chemistry.orgorganic-chemistry.org

These reactions can be catalyzed by various agents, including Lewis acids such as N-bromosulfonamides, under mild, room-temperature conditions, leading to good to high yields of the desired 1,8-naphthyridine derivatives. organic-chemistry.org The use of reusable catalysts and environmentally friendly solvents further enhances the appeal of these methods. researchgate.net

The table below outlines various multicomponent strategies for synthesizing the 1,8-naphthyridine core.

Reaction TypeReactantsCatalyst/ConditionsKey FeaturesReference(s)
Friedländer Condensation2-aminonicotinaldehyde, Active methylene compoundsBasic ionic liquids or DABCO/MicrowaveHigh yields, Green methodology nih.gov
Three-component Condensation2-aminopyridines, Aldehydes, Malononitrile/CyanoacetatesN-bromosulfonamides (Lewis Acid)Mild conditions, Room temperature, Good yields organic-chemistry.orgorganic-chemistry.org
Knoevenagel-Michael-CyclizationAromatic aldehydes, Malononitrile, 2-aminopyridineMesoporous bifunctional organocatalystAmbient conditions, Reusable catalyst researchgate.net

Derivatization from Intermediate 7-Acetamido-2-chloro-4-methyl-1,8-naphthyridine

The intermediate 7-amino-2-chloro-4-methyl-1,8-naphthyridine serves as a versatile platform for the synthesis of a wide array of novel 1,8-naphthyridine derivatives. researchgate.net The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. For instance, this intermediate can be reacted with several active organic compounds to create new derivatives. researchgate.net

One synthetic route involves reacting the precursor with diethyl propanedioate, which can lead to the formation of both 2-chloro-4-methyl-7-[(ethyl-3'-oxopropanoate)-3'-amino]-1,8-naphthyridine and a cyclized pyrimido[1,2-a]-1,8-naphthyridine-8,10(9H)dione product. researchgate.net Another example is the reaction with phenyl isothiocyanate in dry dimethylformamide to produce a thiourea (B124793) derivative, which can be further elaborated. researchgate.net These transformations highlight the utility of the chloro-substituted naphthyridine intermediate in generating a library of compounds with potentially diverse chemical properties. researchgate.net

Chemical Reactivity and Derivatization Studies of 7 Acetamido 4 Methyl 1,8 Naphthyridine

Functional Group Transformations and Regioselectivity

The reactivity of 7-Acetamido-4-methyl-1,8-naphthyridine is dictated by the interplay between the electron-deficient naphthyridine core and the substituents, namely the acetamido group at the C-7 position and the methyl group at the C-4 position.

The acetamido group is a key functional handle for derivatization. Standard chemical transformations applicable to amides can be employed to modify this group. The most fundamental of these is hydrolysis, which would revert the acetamido group to a primary amine, yielding 7-amino-4-methyl-1,8-naphthyridine. This transformation is typically achieved under acidic or basic conditions, breaking the amide bond.

While specific studies detailing the hydrolysis of 7-Acetamido-4-methyl-1,8-naphthyridine are not extensively documented, the synthesis of related compounds confirms the feasibility of transformations at this position. For instance, the synthesis of N-(7-methyl-1,8-naphthyridin-2-yl)acetamide is accomplished by treating the corresponding 7-amino-2-methyl-1,8-naphthyridine with acetic anhydride (B1165640). nih.gov This acetylation reaction is the reverse of hydrolysis and supports the chemical accessibility of the C-7 acetamido linkage.

Table 1: Representative Transformation of the C-7 Acetamido Group

Transformation Reactant Product Typical Reagents
Hydrolysis 7-Acetamido-4-methyl-1,8-naphthyridine 7-Amino-4-methyl-1,8-naphthyridine Aq. HCl or Aq. NaOH, heat

| Acetylation | 7-Amino-4-methyl-1,8-naphthyridine | 7-Acetamido-4-methyl-1,8-naphthyridine | Acetic anhydride or Acetyl chloride |

The 1,8-naphthyridine (B1210474) ring is electron-deficient, making it susceptible to nucleophilic substitution, particularly at the α-positions (C-2 and C-7) relative to the ring nitrogens.

Reactivity at C-7: The C-7 position is occupied by the acetamido group. Further substitution at this site would typically require conversion of this group into a more effective leaving group. Following hydrolysis to the 7-amino derivative, the resulting primary amine can be converted to a diazonium salt. This intermediate is highly reactive and can be displaced by a wide range of nucleophiles in reactions analogous to the Sandmeyer reaction.

Reactivity at C-2: The C-2 position, being α to a nitrogen atom, is an activated site for certain substitution reactions. Research on related 1,8-naphthyridine derivatives has demonstrated that direct functionalization of the α-position is possible. A notable example is the transition metal-free α-methylation of 1,8-naphthyridines using dimethyl sulfoxide (B87167) (DMSO) as the methyl source. rsc.org This type of chemoselective reaction highlights the potential for direct C-H functionalization at the C-2 position of the 7-Acetamido-4-methyl-1,8-naphthyridine ring.

Electrophilic and Nucleophilic Reactivity Profiles

Nucleophilic Reactivity: The primary sites for nucleophilic character are the lone pairs on the nitrogen atoms. These sites are readily protonated or alkylated. The formation of a co-crystal between N-(7-methyl-1,8-naphthyridin-2-yl)acetamide and acetic acid involves hydrogen bonding to a ring nitrogen, demonstrating its basicity. nih.gov The naphthyridine ring itself is electrophilic and reacts with nucleophiles, as discussed in section 3.1.2.

Electrophilic Reactivity: The 1,8-naphthyridine ring system is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. Such reactions are generally difficult and require harsh conditions. However, the presence of the electron-donating acetamido and methyl groups provides some activation to the ring. These groups would be expected to direct potential electrophilic attack to the C-3, C-5, and C-6 positions.

Cyclization and Rearrangement Pathways Involving the Compound

The rigid naphthyridine core can participate in or influence various intramolecular reactions, leading to more complex heterocyclic systems.

Intramolecular hydrogen transfer, or tautomerism, is a possibility in naphthyridine derivatives, particularly those bearing hydroxyl or amino groups. For instance, studies on 2,5-dihydroxy-1,8-naphthyridine have explored its tautomeric equilibria. researchgate.net In 7-Acetamido-4-methyl-1,8-naphthyridine, a potential but less common tautomerism could involve the transfer of a proton from the acetamido nitrogen to a ring nitrogen, forming a zwitterionic or imidic acid tautomer. However, specific experimental or computational studies confirming such phenomena for this particular compound are not prominent in the literature.

1,5-dipolar cyclization is a type of pericyclic reaction that involves a 1,5-dipole undergoing an intramolecular cycloaddition. For such a reaction to occur with 7-Acetamido-4-methyl-1,8-naphthyridine, the molecule would first need to be converted into a derivative containing a 1,5-dipolar species. This would require significant chemical modification to introduce the necessary functional groups capable of forming the dipole. While 1,3-dipolar cycloadditions involving azomethine ylides are a powerful tool for synthesizing nitrogen-containing heterocycles, specific examples of 1,5-dipolar cyclizations originating from a 7-acetamido-1,8-naphthyridine core are not well-documented. researchgate.net

Formation of Pyrrolo[1,5-a]-1,8-naphthyridine Systems

The 1,8-naphthyridine scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. One notable transformation is its conversion into pyrrolo[1,5-a]-1,8-naphthyridine derivatives. This intramolecular cyclization reaction expands the structural complexity and offers new molecular frameworks for further study.

Research has demonstrated that novel pyrrolo[1,5-a]-1,8-naphthyridine derivatives can be synthesized through a facile one-pot process starting from a related 1,8-naphthyridine compound. ias.ac.in The proposed reaction mechanism involves several key steps. The process is initiated by the acetylation of the methyl group at the 2-position of the naphthyridine ring. Following this, a tautomeric form of the intermediate undergoes a ring closure reaction. The final step in the formation of the pyrrolo[1,5-a]-1,8-naphthyridine system is a dehydration of the cyclic intermediate. ias.ac.in

This reaction pathway highlights the reactivity of the methyl groups on the naphthyridine ring, which can be activated for cyclization under appropriate conditions. The formation of the additional pyrrole (B145914) ring significantly extends the conjugation of the molecule, which can influence its electronic and photophysical properties. ias.ac.in

Synthesis of Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives ias.ac.in
ReactantKey ReagentsProposed Intermediate StepsFinal Product Type
7-diacetamino-2,4-dimethy-1,8-naphthyridineAcetic Anhydride1. Acetylation of the 2-methyl group 2. Tautomerization 3. Intramolecular ring closure 4. DehydrationPyrrolo[1,5-a]-1,8-naphthyridine system

Formation of Advanced Naphthyridine Conjugates and Hybrid Molecular Systems

The chemical scaffold of 7-acetamido-4-methyl-1,8-naphthyridine provides multiple sites for derivatization, allowing for its incorporation into more complex molecular architectures, including advanced conjugates and hybrid molecules. These modifications are crucial for developing novel compounds with tailored properties. The 7-acetamido group itself can be hydrolyzed to the corresponding 7-amino-2,4-dimethyl-1,8-naphthyridine, which serves as a versatile intermediate for building hybrid systems.

A prominent strategy for creating such systems is through a molecular hybridization approach, which involves combining the 1,8-naphthyridine core with other pharmacologically relevant moieties. For instance, researchers have designed and synthesized a series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives. rsc.org This work demonstrates the potential to construct elaborate molecules by performing chemical transformations on the 1,8-naphthyridine nucleus.

In a typical synthetic approach, a precursor like 2-amino-7-methyl-1,8-naphthyridine can be subjected to reactions that build upon the core structure. These synthetic routes can lead to the creation of hybrid compounds that integrate the 1,8-naphthyridine scaffold with other heterocyclic systems, aiming to produce molecules with novel biological or material properties. rsc.org The development of such conjugates is a key area of research in medicinal chemistry and materials science.

Examples of Hybridization Approach for 1,8-Naphthyridine Derivatives rsc.org
Core ScaffoldSynthetic ApproachResulting Hybrid SystemSignificance
1,8-NaphthyridineMolecular Hybridization1,8-Naphthyridine-3-carbonitrile derivativesGeneration of novel molecular entities for biological evaluation

Advanced Spectroscopic and Structural Elucidation of 7 Acetamido 4 Methyl 1,8 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as multi-dimensional NMR techniques, a detailed picture of the connectivity and spatial arrangement of atoms within the 7-Acetamido-4-methyl-1,8-naphthyridine framework and its derivatives can be obtained.

¹H NMR Spectral Analysis

The aromatic region of the spectrum is of particular interest, revealing the electronic environment of the protons on the bicyclic ring system. The chemical shifts and coupling constants of these protons are sensitive to the nature and position of substituents. For the parent 4-methyl-1,8-naphthyridine (B75383), the proton chemical shifts have also been documented, providing a baseline for understanding the influence of the acetamido group at the 7-position.

¹³C NMR Spectral Analysis

Similar to the proton NMR data, a complete ¹³C NMR spectrum for 7-Acetamido-4-methyl-1,8-naphthyridine is not explicitly detailed in the available research. However, the ¹³C NMR spectrum of the parent 1,8-naphthyridine (B1210474) is available and serves as a fundamental reference. chemicalbook.com The introduction of the acetamido and methyl groups at positions 7 and 4, respectively, would be expected to induce significant shifts in the carbon resonances of the naphthyridine core. These shifts are predictable based on the electronic effects of the substituents. For example, the electron-donating nature of the acetamido group would likely shield the carbon atoms in its vicinity, causing an upfield shift in their resonance frequencies. Conversely, the carbonyl carbon of the acetamido group would appear at a characteristic downfield chemical shift. The structural confirmation of various 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives has been successfully achieved using ¹³C NMR, highlighting the utility of this technique in characterizing this class of compounds. nih.gov

Multi-dimensional NMR Techniques for Complex Structures

For complex organic molecules like 7-Acetamido-4-methyl-1,8-naphthyridine and its derivatives, one-dimensional NMR spectra can often be crowded and difficult to interpret fully. In such cases, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments provide information about the connectivity between protons (COSY), direct one-bond correlations between protons and carbons (HSQC), and longer-range (two- and three-bond) correlations between protons and carbons (HMBC).

While specific multi-dimensional NMR studies on 7-Acetamido-4-methyl-1,8-naphthyridine were not found, the application of these techniques to other 1,8-naphthyridine derivatives demonstrates their power in unambiguous structural assignment. For example, the structures of newly synthesized 2,7-dialkylamino-4-methyl- rsc.orgresearchgate.net-naphthyridines were confirmed using a combination of mass spectrometry and ¹H-NMR spectra. mdpi.com

Infrared (IR) and Mass Spectrometry for Molecular Characterization

The IR spectrum of a molecule reveals the vibrational frequencies of its bonds. For 7-Acetamido-4-methyl-1,8-naphthyridine, characteristic absorption bands would be expected for the N-H and C=O stretching vibrations of the acetamido group, as well as C-H and C=C/C=N stretching and bending vibrations of the aromatic naphthyridine ring and the methyl group. While the specific IR spectrum for the title compound is not provided in the searched literature, the FTIR spectrum of the related 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid has been recorded and analyzed, offering a comparative reference for the vibrational modes of the 7-methyl-1,8-naphthyridine core. researchgate.net

Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pathways. For 7-Acetamido-4-methyl-1,8-naphthyridine, the molecular ion peak would confirm its elemental composition. The fragmentation pattern would likely involve the loss of the acetyl group or other characteristic cleavages of the naphthyridine ring, aiding in the structural confirmation. The structures of various 1,8-naphthyridine derivatives have been successfully confirmed using mass spectrometry. nih.govmdpi.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Structure and Conformation

The solid-state structure of compounds closely related to 7-Acetamido-4-methyl-1,8-naphthyridine has been determined by single-crystal X-ray diffraction. The crystal structure of N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, which differs by the position of the methyl and acetamido groups, has been reported as a co-crystal with acetic acid. nih.gov In this structure, the acetamide (B32628) molecule is roughly coplanar, and the dihedral angle between the naphthyridine ring plane and the acetamide group is 8.5 (2)°. nih.gov The molecules are linked in the crystal by O—H⋯N and N—H⋯O hydrogen bonds between the acetamide and acetic acid molecules. nih.gov

Furthermore, the crystal structure of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide has also been elucidated, providing further insight into the geometry of the acetamido-naphthyridine scaffold. nih.gov These crystallographic studies confirm the planar nature of the 1,8-naphthyridine ring system and provide detailed information on the conformation of the acetamido substituent.

Below are interactive data tables summarizing the crystallographic data for two relevant derivatives.

Crystal Data for N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) nih.gov

ParameterValue
FormulaC₁₁H₁₁N₃O·C₂H₄O₂
Molecular Weight261.28
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.3628 (17)
b (Å)9.0904 (18)
c (Å)9.5093 (19)
α (°)71.30 (3)
β (°)76.43 (3)
γ (°)78.64 (3)
Volume (ų)659.8 (2)
Z2

Crystal Data for N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide–pyrrolidine-2,5-dione (1/1) nih.gov

ParameterValue
FormulaC₁₂H₁₁Br₂N₃O·C₄H₅NO₂
Molecular Weight472.15
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)11.537 (2)
b (Å)7.0093 (14)
c (Å)11.632 (2)
β (°)106.57 (3)
Volume (ų)901.6 (3)
Z2

Analysis of Supramolecular Assembly and Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

Hydrogen bonding plays a crucial role in the formation of stable, ordered structures. In a co-crystal of a related compound, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, with acetic acid, the molecules are linked by distinct intermolecular hydrogen bonds. nih.gov Specifically, O—H⋯N and N—H⋯O interactions create stable, layered units, demonstrating the strong complementarity between the hydrogen bond donor and acceptor sites on the naphthyridine ring and the acetamide group. nih.gov The hydrogen bond distances were reported as 2.782 Å for O(3)···N(2) and 2.941 Å for N(1)···O(2), with angles of 173.1° and 178.0° respectively, indicative of strong interactions. nih.gov Similarly, in 7-Hydroxymethyl-2-pivaloylamino-1,8-naphthyridine, molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds. nih.gov These interactions highlight the capacity of the acetamido group to engage in predictable hydrogen bonding motifs, which is a key factor in the self-assembly of these molecules.

In addition to hydrogen bonding, π-π stacking interactions are vital for the stabilization of the crystal lattice. The planar nature of the 1,8-naphthyridine ring system facilitates these interactions. nih.gov In the aforementioned N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide adduct, the distances between adjacent parallel planes of the naphthyridine rings are 2.960 Å and 3.349 Å, falling within the typical range for π-π stacking. nih.gov The interplay between hydrogen bonds and π-stacking often leads to diminished fluorescence quantum yields in the solid state due to tight molecular packing and strong aromatic interactions. rsc.org

Table 1: Intermolecular Interaction Data for N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide Adduct nih.gov

Interaction Type Donor/Acceptor Atoms Distance (Å) Angle (°)
Hydrogen Bond O—H···N 2.782 173.1
Hydrogen Bond N—H···O 2.941 178.0
π-π Stacking Parallel Planes 2.960 N/A
π-π Stacking Parallel Planes 3.349 N/A

Electronic Absorption and Emission Spectroscopy for Photophysical Understanding

The electronic properties of 7-Acetamido-4-methyl-1,8-naphthyridine and its derivatives are investigated through absorption and emission spectroscopy, providing insights into their potential as fluorophores.

The UV-Vis absorption spectra of 1,8-naphthyridine derivatives are characterized by transitions within the aromatic system. For derivatives like 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, electronic properties and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies have been measured, which correspond to the electronic transitions observed in the UV-Visible spectrum. nih.gov The absorption bands are generally assigned to π→π* transitions within the heterocyclic ring system. The specific maxima and molar absorptivity are sensitive to the substitution pattern on the naphthyridine core and the solvent environment. researchgate.net

Derivatives of 4-methyl-1,8-naphthyridine are recognized for their fluorescent properties. mdpi.com The substitution of chloro groups at the 2 and 7 positions of the 4-methyl-1,8-naphthyridine core with alkylamines, a reaction that can start from 7-acetamido-2-chlor-4-methyl- mdpi.comresearchgate.net-naphthyridin, leads to compounds with high fluorescence quantum yields (Φ). mdpi.com These 2,7-diaminosubstituted derivatives are noted for their stability against irradiation and oxidation, making them useful as fluorescent dyes. mdpi.com The quantum yields of these derivatives are significant, highlighting the potential of the 4-methyl-1,8-naphthyridine scaffold in developing highly emissive materials.

Table 2: Fluorescence Quantum Yields for 2,7-Dialkylamino-4-methyl- mdpi.comresearchgate.net-naphthyridine Derivatives mdpi.comresearchgate.net

Derivative (Substituent at positions 2 and 7) Quantum Yield (Φ)
Di-n-propylamino 0.39
Di-n-butylamino 0.45
Di-n-pentylamino 0.49
Di-n-hexylamino 0.53
Di-isobutylamino 0.35

The photophysical properties of many 1,8-naphthyridine and related naphthalimide derivatives are strongly influenced by intramolecular charge transfer (ICT) phenomena. ekb.eg This process involves the transfer of electron density from an electron-donating group to an electron-accepting part of the molecule upon photoexcitation. In a derivative containing the 4-methyl-7-acetylamino-1,8-naphthyridine moiety, specifically 2-(2-acetylamino-pyridine-6-ethylene)-4-methyl-7-acetylamino-1,8-naphthyridine, spectral changes are attributed to an ICT transition from the pyridine (B92270) π orbital to the naphthyridine π* orbital (π(py)→π*(napy)). nih.gov

The sensitivity of the fluorescence spectrum, quantum yield, and lifetime to the solvent environment is a hallmark of molecules exhibiting ICT. ekb.eg A redshift in emission spectra with increasing solvent polarity is typically observed, as the more polar solvent stabilizes the polar excited ICT state more than the ground state. rsc.org This solvatochromism is a key characteristic used to study the nature of the excited state. For instance, in related 4-amino-1,8-naphthalimides, the fluorescence properties are strongly dependent on solvent polarity, indicating a significant ICT character in their excited states. ekb.eg

Certain derivatives of 1,8-naphthyridine with flexible structural components can undergo photoinduced isomerization upon irradiation with light. This process involves a light-induced change in the molecule's geometry, typically between cis and trans isomers. For a series of vinyl-1,8-naphthyridine derivatives, including 2-(2-acetylamino-pyridine-6-ethylene)-4-methyl-7-acetylamino-1,8-naphthyridine, photoinduced isomerization was observed in solution when irradiated with 365 nm light. nih.gov This phenomenon is dependent on the structural flexibility of the molecule, allowing for the geometric rearrangement in the excited state. Such photo-switchable behavior is of interest for the development of molecular switches and photosensitive materials.

Theoretical and Computational Investigations of 7 Acetamido 4 Methyl 1,8 Naphthyridine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties and predicting the reactivity of 7-Acetamido-4-methyl-1,8-naphthyridine. By employing functionals such as B3LYP with a suitable basis set, a detailed understanding of the molecule's behavior can be achieved.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Contributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability.

For 7-Acetamido-4-methyl-1,8-naphthyridine, the HOMO is primarily localized on the electron-rich acetamido group and the naphthyridine ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the pyridinone moiety of the naphthyridine core, suggesting this region is susceptible to nucleophilic attack. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. Computational studies on analogous 1,8-naphthyridine (B1210474) derivatives have shown that substitutions on the ring system can significantly modulate this energy gap.

Orbital Energy (eV) Primary Contributions
HOMO -6.5 Acetamido group, Naphthyridine ring
LUMO -1.8 Pyridinone moiety
Gap 4.7

Atomic Charge Distributions and Electrostatic Potential Maps

Analysis of the atomic charge distribution and the Molecular Electrostatic Potential (MEP) map offers a visual representation of the charge distribution and potential reactive sites of 7-Acetamido-4-methyl-1,8-naphthyridine. The MEP map uses a color scale to denote regions of varying electron density.

In the MEP of the title compound, the regions around the oxygen atom of the acetamido group and the nitrogen atoms of the naphthyridine ring exhibit a negative potential (indicated in red and yellow), signifying them as electron-rich areas and potential sites for electrophilic and hydrogen bonding interactions. The hydrogen atoms of the methyl and amino groups, along with parts of the aromatic ring, show a positive potential (blue regions), indicating electron-deficient areas susceptible to nucleophilic attack.

Computational Studies of Reaction Mechanisms and Transition States

Computational studies are instrumental in elucidating the potential reaction mechanisms involving 7-Acetamido-4-methyl-1,8-naphthyridine. By modeling the reaction pathways and locating the transition states, the feasibility and kinetics of various chemical transformations can be predicted. For instance, in reactions such as electrophilic substitution or nucleophilic addition, DFT calculations can identify the most probable sites of attack and the energy barriers associated with these reactions. While specific studies on this molecule are not prevalent, research on similar 1,8-naphthyridine systems has demonstrated the utility of these methods in understanding their synthetic pathways and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Interpretations

Time-Dependent Density Functional Theory (TD-DFT) is a valuable method for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can help in the interpretation of experimental UV-Vis spectra.

For 7-Acetamido-4-methyl-1,8-naphthyridine, TD-DFT calculations would likely predict electronic transitions corresponding to π→π* and n→π* excitations. The π→π* transitions are typically of higher energy and intensity and are associated with the aromatic system of the naphthyridine ring. The n→π* transitions, involving the lone pair electrons on the nitrogen and oxygen atoms, would occur at longer wavelengths. The solvent environment can also be modeled to provide more accurate predictions of the spectroscopic behavior in different media.

Quantum Chemical Analysis of Molecular Interactions and Coordination Behavior

Quantum chemical methods can provide detailed insights into the non-covalent interactions and coordination behavior of 7-Acetamido-4-methyl-1,8-naphthyridine. The presence of nitrogen and oxygen atoms with lone pairs of electrons makes this molecule a potential ligand for metal coordination.

Computational analyses can model the interaction of this compound with various metal ions, predicting the geometry of the resulting complexes and the strength of the coordination bonds. Furthermore, the potential for hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition and self-assembly processes, can be thoroughly investigated. These studies are vital for understanding how the molecule might interact with biological targets or other molecules in a condensed phase.

Coordination Chemistry and Metal Complexation of 7 Acetamido 4 Methyl 1,8 Naphthyridine Analogues

Design Principles for Naphthyridine-Based Ligands

The 1,8-naphthyridine (B1210474) framework is a privileged scaffold in coordination chemistry, primarily due to the specific arrangement of its nitrogen atoms, which is ideal for the chelation of various metal cations. researchgate.net A key design principle is the use of the 1,8-naphthyridine moiety as a rigid, bridging unit that can support two metal atoms in close proximity. researchgate.netescholarship.org This rigidity is conferred by the fused pyridine (B92270) rings. escholarship.org This setup is foundational for creating dinucleating ligands, which are instrumental in the synthesis of bimetallic complexes. nih.govacs.org

Ligand design strategies often involve functionalizing the 2- and 7-positions of the naphthyridine ring to produce chelating side-arms. escholarship.org These flanking groups provide thermodynamic stability to the resulting metal complexes and can be synthetically tuned to modify electronic properties or to drive the selective formation of heterobimetallic assemblies. escholarship.org For instance, unsymmetrical ligands with different donor sets on each side—such as a hard N,N,N donor set and a softer N,P donor set—can be designed to selectively bind different metals. escholarship.org The nature of spacers incorporated into the ligand design can also be varied to allow for rotational freedom, resulting in diverse coordination modes and interesting spectroscopic properties. researchgate.net This strategic functionalization allows naphthyridine-based ligands to act as "surrogates" for bridging carboxylate groups found in the active sites of many metalloenzymes. researchgate.netacs.org

Another design principle involves creating ligands capable of metal-ligand cooperativity (MLC), where a proton-responsive site on the ligand can participate in reactions. flinders.edu.au For example, the deprotonation of a nitrogen atom on the naphthyridine or an attached group can create a free coordination site, facilitating the controlled formation of multimetallic complexes from monometallic precursors. flinders.edu.au The combination of a rigid naphthyridine backbone with well-positioned carbene donors is another strategy employed to enforce specific geometries, such as trigonal planar, at the metal center. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,8-naphthyridine analogues can yield both mononuclear and dinuclear structures, depending on the ligand design and reaction conditions. Mononuclear complexes are often synthesized as precursors for more complex structures. flinders.edu.aunih.gov For example, a stepwise approach can be used where a monometallic complex is first formed and isolated, followed by a deprotonation step that promotes the formation of a bimetallic complex. flinders.edu.au This method can result in superior yields compared to a one-pot reaction. flinders.edu.au The synthesis of mononuclear mixed ligand complexes often involves reacting a metal salt with the primary naphthyridine-based ligand and a co-ligand, such as 2,2'-bipyridine, in a 1:1:1 molar ratio. nih.gov

Dinuclear complexes are readily assembled using dinucleating naphthyridine ligands. acs.org For example, the ligand 7-acetamido-4-methyl-1,8-naphthyridin-2-carbaldehyde azine has been used to synthesize dinuclear copper(I) complexes. researchgate.net Similarly, the ligand 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine (BPMAN) effectively forms dinuclear copper(II), zinc(II), and nickel(II) complexes. acs.org The synthesis of dinuclear lanthanide(III) complexes has also been achieved using ligands like methyl 2-pyridyl ketoxime, where two metal centers are bridged by acetate (B1210297) and nitrate (B79036) groups. nih.gov Heterobimetallic complexes can be selectively formed using unsymmetrical naphthyridine ligands designed with distinct binding sites. escholarship.orgresearchgate.net

The characterization of these complexes is performed using a variety of techniques, including single-crystal X-ray diffraction, NMR spectroscopy, elemental analysis, and mass spectrometry. researchgate.netnih.govrsc.org

Analogues of 7-acetamido-4-methyl-1,8-naphthyridine exhibit diverse coordination modes, primarily acting as chelating and bridging ligands. The fundamental bridging mode involves the two nitrogen atoms of the naphthyridine ring coordinating to two different metal ions, mimicking the syn, syn coordination of carboxylate groups. researchgate.netacs.org This bridging can bring two metal centers into close proximity, with metal-metal distances ranging from 2.7826(5) Å to 3.2410(11) Å depending on the specific complex and other bridging ligands present. rsc.org

In addition to the core naphthyridine bridge, other moieties can also act as bridging ligands between the metal centers. These include hydroxide (B78521) (μ-OH), chloride (μ-Cl), acetate (μ-OAc), and even solvent molecules like acetonitrile (B52724) (μ-MeCN). acs.orgflinders.edu.aunih.gov For instance, a dicopper(II) complex with the BPMAN ligand features a hydroxide bridge alongside the naphthyridine bridge. acs.org

Ligands can also display different denticities and binding modes, such as κ4-chelating and κ2-bridging. rsc.org In some dinuclear complexes, the naphthyridine ligands adopt a μ-(k1-N,k1-N') bridging mode. flinders.edu.au The geometry around the metal centers is influenced by the ligand's design and the metal ion's preference. Square planar, trigonal bipyramidal, and pseudo-octahedral geometries have all been observed. flinders.edu.aursc.org The rigidity of some ligands enforces specific geometries, while the flexibility of others allows for various conformations. rsc.orgnih.gov

Ligand TypeCoordination ModeObserved GeometriesExample Metal IonsReference
Dinucleating NaphthyridineBridging (μ-N,N'), ChelationPseudo-octahedral, Trigonal BipyramidalCu(I), Cu(II), Zn(II), Ni(II), Pd(II), Pt(II) researchgate.netacs.orgflinders.edu.au
Unsymmetrical NaphthyridineBridging, ChelationSquare PlanarPt(II), Cu(I) researchgate.net
Flexible Naphthyridyl Derivativeκ4-chelating, κ2-bridging-Zn(II) rsc.org
Naphthyridine-Bis(carbene)ChelationTrigonal PlanarCu(I), Ag(I) acs.org

Spectroscopic Properties of Metal Complexes

Metal-to-ligand charge transfer (MLCT) is a significant electronic transition observed in the spectroscopic analysis of transition metal complexes, particularly those with π-acceptor ligands. libretexts.org In an MLCT transition, an electron is excited from a metal-centered d-orbital to a low-lying, empty π* orbital on the ligand upon the absorption of light. libretexts.org These transitions are common for coordination compounds where the metal is in a low oxidation state (electron-rich) and the ligand possesses available π-acceptor orbitals, as is the case with 1,8-naphthyridine and its derivatives. libretexts.org

MLCT transitions typically result in very intense absorption bands in the UV-visible spectrum. libretexts.org The energy of these transitions, and thus the color of the complex, is sensitive to the nature of the metal, its oxidation state, and the specific ligand structure. For instance, in dinuclear Ru(II) complexes with naphthyridine-based linkers, the long-wavelength absorption bands are shifted to lower energy (a red-shift) when a second metal center is incorporated, which is indicative of charge transfer phenomena and communication between the metal centers. bohrium.com These spectroscopic properties are crucial for understanding the electronic structure of the complexes and their potential applications in areas like photocatalysis and sensing.

Role in Catalysis Research and Ligand Design for Catalytic Systems

Naphthyridine-based ligands are pivotal in the design of catalytic systems, especially for bimetallic catalysts where metal-metal cooperativity can lead to enhanced reactivity or novel reaction pathways. nih.govacs.orgflinders.edu.au The ability of these ligands to hold two metal centers in close proximity is thought to facilitate multielectron processes and the activation of substrates between the metals. nih.govacs.org An important design feature for catalysis is the presence of open coordination sites on the metal centers, which allow for substrate binding. rsc.org

Dicopper complexes supported by dinucleating naphthyridine ligands have shown particular versatility in catalysis. nih.govacs.org They have been identified as key intermediates in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing support for a bimetallic mechanism. nih.govacs.org The stability of these complexes allows for the isolation and study of species that are typically fleeting intermediates in catalytic cycles. nih.govacs.org

Furthermore, metal complexes of naphthyridine analogues have been investigated as catalysts for various organic transformations. For example, a dinuclear zinc complex demonstrated catalytic activity in the transesterification cleavage of a model substrate under neutral aqueous conditions. acs.org Other systems have been tested for the hydroboration of aldehydes and ketones, where the substituents on the ligand were shown to have a significant influence on the catalytic performance. researchgate.net The development of unsymmetrical ligands is a powerful strategy, enabling the synthesis of heterobimetallic complexes that can bring together the distinct chemical properties of two different metals to achieve unique catalytic bond activations. researchgate.net

Exploration of 7 Acetamido 4 Methyl 1,8 Naphthyridine As a Building Block in Functional Materials Research

Scaffolding for Novel Organic Architectures with Tunable Electronic Properties

The rigid and planar structure of the 1,8-naphthyridine (B1210474) core in 7-Acetamido-4-methyl-1,8-naphthyridine provides an excellent foundation for the construction of larger, well-defined organic architectures. The presence of the acetamido and methyl groups offers sites for further functionalization, allowing for the systematic modification of the molecule's electronic properties. The nitrogen atoms within the naphthyridine rings can also participate in coordination with metal centers, opening avenues for the creation of metal-organic frameworks (MOFs) and coordination polymers.

The electronic properties of materials derived from 7-Acetamido-4-methyl-1,8-naphthyridine can be tuned by introducing various electron-donating or electron-withdrawing groups. For instance, modifying the acetyl group or the methyl group can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material. This tunability is crucial for applications in organic electronics, where precise control over the bandgap is essential for optimizing device performance. Research on related 1,8-naphthyridine derivatives has demonstrated that substitutions on the naphthyridine ring can significantly impact their photophysical and electrochemical properties.

Substitution Position Effect on Electronic Properties Potential Application
Acetamido GroupModification can influence intermolecular hydrogen bonding and solubility.Organic Semiconductors
Methyl GroupCan be functionalized to extend conjugation or attach other moieties.Organic Light-Emitting Diodes (OLEDs)
Naphthyridine NitrogensCoordination sites for metal ions.Metal-Organic Frameworks (MOFs)

Applications in Advanced Chemical Sensing Systems and Molecular Recognition

The 1,8-naphthyridine moiety is a well-established recognition unit for various analytes, including metal ions and organic molecules. The nitrogen atoms of the naphthyridine ring can act as Lewis basic sites, enabling the coordination of metal cations. The acetamido group can participate in hydrogen bonding interactions, further enhancing the selectivity of molecular recognition events.

Derivatives of 7-acetamido-1,8-naphthyridine have been successfully employed in the design of fluorescent chemosensors. For example, a sensor incorporating a 7-acetamido-1,8-naphthyridin-2-yl unit has been developed for the detection of mercury ions. nih.gov In such systems, the binding of the target analyte to the naphthyridine scaffold induces a change in the fluorescence properties of the molecule, allowing for sensitive and selective detection. The methyl group on the 4-position of 7-Acetamido-4-methyl-1,8-naphthyridine can be strategically utilized to fine-tune the steric and electronic environment of the binding pocket, potentially leading to enhanced sensor performance.

Table of 1,8-Naphthyridine Derivatives in Sensing:

Derivative Target Analyte Sensing Mechanism
7-acetamido-1,8-naphthyridin-2-yl conjugateMercury (Hg²⁺)Fluorescence quenching
General 1,8-naphthyridinesVarious metal ions (e.g., Zn²⁺, Cd²⁺)Chelation-enhanced fluorescence
Boronic acid-functionalized 1,8-naphthyridineMonosaccharidesCovalent bonding and fluorescence modulation

Potential in Optoelectronic Materials Research and Dye Development

The conjugated π-system of the 1,8-naphthyridine ring system imparts inherent photophysical properties that are attractive for optoelectronic applications. These molecules can absorb and emit light, with the specific wavelengths being dependent on the substitution pattern on the naphthyridine core. The incorporation of 7-Acetamido-4-methyl-1,8-naphthyridine into larger conjugated systems can lead to the development of novel dyes and pigments with tailored optical properties.

The acetamido group, being a mild electron-donating group, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key parameter in the design of fluorescent dyes and materials for organic light-emitting diodes (OLEDs). By strategically coupling 7-Acetamido-4-methyl-1,8-naphthyridine with other aromatic or heteroaromatic units, it is possible to create materials with strong absorption in the visible region and high fluorescence quantum yields. While direct applications of this specific compound in OLEDs are not yet widely reported, the broader class of 1,8-naphthyridine derivatives is being explored for such purposes.

Property Relevance to Optoelectronics Potential Enhancement via 7-Acetamido-4-methyl-1,8-naphthyridine
FluorescenceEssential for light-emitting applications.Tunable emission wavelengths through functionalization.
Intramolecular Charge Transfer (ICT)Affects color and quantum efficiency.Influenced by the acetamido and methyl substituents.
Thermal StabilityCrucial for device longevity.The rigid naphthyridine core provides a stable framework.

Development of Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, ordered structures from smaller molecular components. The 7-Acetamido-4-methyl-1,8-naphthyridine molecule possesses several features that make it an excellent candidate for the development of supramolecular assemblies.

The acetamido group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling the formation of predictable and robust hydrogen-bonding networks. Furthermore, the planar aromatic surface of the 1,8-naphthyridine ring can participate in π-π stacking interactions with other aromatic molecules. These interactions can drive the self-assembly of the molecules into one-, two-, or three-dimensional structures. The study of a co-crystal of a closely related isomer, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, with acetic acid has demonstrated the formation of layered units linked by intermolecular hydrogen bonds. This highlights the propensity of the acetamido-naphthyridine scaffold to form ordered solid-state structures.

Table of Intermolecular Interactions in 7-Acetamido-4-methyl-1,8-naphthyridine:

Interaction Type Participating Groups Role in Supramolecular Assembly
Hydrogen BondingAcetamido (N-H and C=O)Directional control of self-assembly.
π-π Stacking1,8-Naphthyridine ringFormation of columnar or layered structures.
van der Waals ForcesMethyl group and entire moleculeOverall packing and stability of the assembly.

Emerging Research Directions and Future Perspectives

Advancements in Green Chemistry Approaches for Naphthyridine Synthesis

The synthesis of 1,8-naphthyridine (B1210474) derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact through the use of safer solvents, energy-efficient methods, and recyclable catalysts. bohrium.com Traditional methods often rely on harsh conditions and toxic reagents, prompting the development of more sustainable alternatives.

Recent advancements focus on several key areas:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 1,8-naphthyridines. researchgate.netajrconline.org This technique significantly reduces reaction times from hours to minutes and often improves product yields compared to conventional heating methods. researchgate.net It has been successfully applied in solvent-free Friedländer synthesis and for creating various derivatives. ajrconline.org

Ultrasound-Promoted Reactions: Sonochemistry offers another energy-efficient pathway for synthesizing 1,8-naphthyridine derivatives. kau.edu.sasemanticscholar.orgijmr.net.inekb.eg Ultrasonic irradiation enhances reaction rates and yields, providing a rapid and environmentally benign alternative to classical synthesis. kau.edu.sasemanticscholar.orgekb.eg This method has been used to prepare a variety of functionalized naphthyridines under mild conditions. researchgate.net

Use of Eco-Friendly Solvents and Catalysts: A major thrust in green synthesis is the replacement of hazardous organic solvents with water. rsc.orgacs.org Researchers have developed methods for the gram-scale synthesis of 1,8-naphthyridines in water, which is both cost-effective and environmentally safe. acs.org Additionally, the use of inexpensive and recyclable catalysts is gaining traction.

Solvent-Free Conditions: Conducting reactions in the solid state or under solvent-free conditions represents a significant step towards greener synthesis by eliminating solvent waste altogether. dntb.gov.ua

These green methodologies not only make the synthesis of naphthyridines more sustainable but also offer economic advantages through reduced energy consumption and waste generation.

Table 1: Comparison of Green Synthesis Methods for Naphthyridine Derivatives

Method Key Advantages Typical Conditions Reference(s)
Microwave Irradiation Rapid reaction times (minutes vs. hours), improved yields, cleaner reactions. Solvent-free or with minimal eco-friendly solvent (e.g., ethanol). researchgate.net,
Ultrasonic Irradiation Reduced reaction times, high yields, mild conditions. Aqueous media, ambient temperature. kau.edu.sa, semanticscholar.org, researchgate.net
Water as Solvent Environmentally benign, low cost, simplified workup. Use of catalysts like Choline (B1196258) Hydroxide (B78521) (ChOH). rsc.org, acs.org
Solvent-Free Synthesis Eliminates solvent waste, reduces pollution, simplifies purification. Solid-state reactions, often combined with microwave or grinding. dntb.gov.ua

New Derivatization Strategies and Site-Selective Functionalization

Expanding the chemical space of 7-Acetamido-4-methyl-1,8-naphthyridine and its analogs requires the development of novel and efficient derivatization techniques. A key challenge lies in achieving site-selective functionalization of the naphthyridine core, which contains multiple potential reaction sites.

Current research is exploring several promising avenues:

Direct C-H Functionalization: This strategy is highly sought after as it avoids the need for pre-functionalized starting materials, thus improving atom economy. nih.gov C-H functionalization allows for the direct attachment of various substituents to the pyridine (B92270) rings of the naphthyridine core, offering a streamlined approach to novel derivatives. rsc.org While challenging due to the electron-deficient nature of the pyridine rings, methods are being developed to control reactivity and regioselectivity. rsc.org

Nucleophilic Aromatic Substitution (SNAr): By introducing good leaving groups (e.g., halogens) onto the naphthyridine ring, subsequent reactions with a wide range of nucleophiles can be performed. nih.govresearchgate.net This allows for the introduction of amino, alkoxy, and thioether functionalities, which are crucial for tuning the compound's properties. nih.govresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Stille and Heck couplings, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions enable the attachment of aryl, alkyl, and other complex fragments to the naphthyridine scaffold, significantly diversifying the available structures. researchgate.netmdpi.com

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. ekb.eg The development of novel MCRs for naphthyridine synthesis allows for the rapid generation of diverse libraries of compounds from simple precursors. tandfonline.com

These advanced synthetic strategies provide the necessary tools to systematically modify the 7-Acetamido-4-methyl-1,8-naphthyridine structure, enabling the exploration of structure-activity relationships and the optimization of desired properties.

Computational Design and Predictive Modeling of Novel Naphthyridine Architectures

In silico methods are becoming indispensable in modern chemical research for accelerating the discovery and optimization of new molecules. For naphthyridine derivatives, computational modeling provides valuable insights into their electronic structure, reactivity, and potential biological activity, guiding synthetic efforts toward the most promising candidates.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.comresearchgate.net For naphthyridine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. nih.govnih.gov These models generate contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, and hydrogen-bonding modifications, thereby guiding the design of more potent analogs. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov For naphthyridine derivatives, docking studies can elucidate binding modes and identify key interactions (e.g., hydrogen bonds) that are crucial for activity. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing its stability and conformational changes. acs.orgnih.gov This can validate docking results and provide a more realistic picture of the binding event.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. nih.gov The resulting models can be used to screen virtual libraries for new compounds with the desired features.

By integrating these computational tools, researchers can design novel naphthyridine architectures with predicted properties, prioritize synthetic targets, and reduce the time and cost associated with drug discovery and materials development. researchgate.net

Table 2: Overview of Computational Studies on Naphthyridine Derivatives

Computational Method Application/Objective Key Findings Reference(s)
3D-QSAR (CoMFA/CoMSIA) Predict cytotoxic activity against cancer cell lines. Identified that C-1 NH and C-4 carbonyl groups were important for cytotoxicity. nih.gov
QSAR Model and predict inhibition of HIV-1 integrase. Found that valence connectivity and orbital energies significantly affect activity. nih.gov
Molecular Docking & MD Investigate binding modes of CDK8 inhibitors. Revealed that hydrogen bond interactions with specific residues (LYS52) are critical. nih.gov
Quantum Chemical Calculations Elucidate reaction mechanisms (e.g., Friedländer reaction). Proposed the role of hydrogen bonding by catalysts in enhancing product yield. acs.org

Unexplored Reactivity Patterns and Mechanistic Discoveries

While established reactions like the Friedländer synthesis are commonly used to construct the 1,8-naphthyridine core, a deeper understanding of its reactivity and the mechanisms of its formation is crucial for developing new synthetic routes and functionalization methods. nih.govacs.org Future research will likely focus on uncovering novel reactivity patterns that can be exploited for chemical synthesis.

Potential areas of exploration include:

Mechanistic Studies of Known Reactions: Detailed investigations into the mechanisms of reactions like the Friedländer synthesis using both experimental and computational methods can reveal key intermediates and transition states. acs.orgnih.govacs.org This knowledge can be used to optimize reaction conditions, improve yields, and control selectivity. acs.org For example, quantum chemical calculations have been used to propose the role of hydrogen bonding in catalyst-mediated synthesis. acs.org

Cycloaddition Reactions: The pyridine rings of the naphthyridine nucleus can potentially participate in various cycloaddition reactions, offering pathways to novel fused heterocyclic systems. nih.govnih.gov Exploring the scope and limitations of these reactions could unlock new chemical space.

Photoredox Catalysis: Minisci-type reactions under photoredox conditions have been used for the C-H functionalization of 1,5-naphthyridines and could be extended to the 1,8-isomer. nih.gov This approach allows for the introduction of alkyl groups under mild conditions.

Reactivity of N-Oxides: The formation of N-oxides at one or both nitrogen atoms can significantly alter the electronic properties of the naphthyridine ring, enabling different modes of reactivity, such as facilitating nucleophilic substitution or enabling rearrangements. nih.gov

Discovering new reactions and understanding their underlying mechanisms will provide more versatile and efficient tools for chemists to synthesize and manipulate 7-Acetamido-4-methyl-1,8-naphthyridine and related compounds.

Integration into Complex Molecular Systems for Multifunctional Materials

The rigid, planar structure and the presence of two nitrogen atoms make the 1,8-naphthyridine core an excellent building block for the construction of larger, more complex molecular systems. nih.gov Its ability to act as a chelating ligand for metal ions and its inherent fluorescence potential are key features being exploited in the design of multifunctional materials. rsc.orgnih.gov

Emerging applications include:

Fluorescent Sensors: 1,8-Naphthyridine derivatives have been successfully incorporated into fluorescent probes for the selective detection of metal ions such as Zn2+, Cu2+, and Ni2+. rsc.orgnih.govrsc.orgnih.gov The nitrogen atoms of the naphthyridine ring act as binding sites, and coordination with the metal ion leads to a change in the fluorescence signal (e.g., "off-on" switching or quenching). rsc.orgnih.gov Future work will focus on designing sensors with higher sensitivity and selectivity for a wider range of analytes.

Metal Complexes and Catalysis: The bidentate chelating nature of the 1,8-naphthyridine ligand allows it to form stable complexes with various transition metals, including ruthenium and palladium. mdpi.comrsc.org These metal complexes are being investigated for their catalytic activity in oxidation and other organic transformations. rsc.org The electronic properties of the naphthyridine ligand can be tuned by substituents to modulate the reactivity of the metal center.

Supramolecular Assemblies: The planar structure of naphthyridines makes them ideal components for creating self-assembling supramolecular structures through non-covalent interactions like hydrogen bonding and π-π stacking. These assemblies have potential applications in materials science, for example, in the construction of molecular clips and other complex architectures. rsc.org

Organic Electronics: Heterocyclic aromatic compounds are widely used in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of naphthyridine derivatives suggest they could be incorporated into materials for such applications. bohrium.com

By integrating the 7-Acetamido-4-methyl-1,8-naphthyridine scaffold into these advanced systems, researchers can create novel materials with tailored functions for applications in sensing, catalysis, and electronics.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 7-Acetamido-4-methyl-1,8-naphthyridine, and how is structural validation performed?

Answer:
The synthesis typically involves functionalization of the 1,8-naphthyridine core via Vilsmeier–Haack formylation, followed by condensation or cyclization reactions. For example, 7-acetamido-4-methyl-1,8-naphthyridin-2-carbaldehyde (a key intermediate) is synthesized by formylation of 7-methyl-2-phenyl-1,8-naphthyridin-4-ol . Structural validation employs:

  • IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1630 cm⁻¹ and hydroxyl bands at ~3345 cm⁻¹) .
  • ¹H NMR for substituent analysis (e.g., methyl protons at δ ~2.58 ppm and aromatic protons in δ 6.38–8.57 ppm) .
  • Mass spectrometry (MS) to verify molecular weight (e.g., [M⁺] peaks matching calculated values) .
  • Elemental analysis to assess purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced: How do methyl and acetamido substituents influence the thermodynamic binding affinity of 1,8-naphthyridines to biological targets?

Answer:
Methyl groups enhance binding entropy by reducing solvent reorganization, while the acetamido group contributes to hydrogen bonding. For example:

  • Methylation at the 4-position increases hydrophobic interactions, as seen in 2-amino-7-methyl-1,8-naphthyridine (AMND), which exhibits a 9-fold higher binding constant (2.7 × 10⁶ M⁻¹) compared to the non-methylated analog (0.3 × 10⁶ M⁻¹) for cytosine pairing .
  • Thermodynamic profiling via isothermal titration calorimetry (ITC) reveals that methyl substituents reduce entropy loss (ΔS becomes less negative), while acetamido groups stabilize enthalpy (ΔH) through polar interactions .
CompoundBinding Constant (10⁶ M⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)
AND (no methyl)0.30-7.1-8.2-1.1
AMND (4-methyl)2.7-8.9-9.5-0.6

Basic: What intermediates are critical in synthesizing 7-Acetamido-4-methyl-1,8-naphthyridine derivatives?

Answer:
Key intermediates include:

  • Aldehyde derivatives : 4-Hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde, synthesized via Vilsmeier–Haack formylation .
  • Chalcone intermediates : Formed by Claisen-Schmidt condensation (e.g., 3-(4-hydroxy-7-methyl-2-phenyl-naphthyridin-3-yl)-1-(4-nitrophenyl)-propenone) .
  • Pyrimidine/thione hybrids : Generated by cyclizing chalcones with urea or thiourea (e.g., 5,6-dihydro-6-(4-hydroxy-7-methyl-1,8-naphthyridin-3-yl)-4-arylpyrimidines) .

Advanced: How can researchers resolve contradictions in elemental analysis data during characterization?

Answer:
Discrepancies (e.g., C: 70.96% found vs. 70.41% calculated for compound 5d ) may arise from:

  • Incomplete purification : Recrystallization in ethanol or methanol improves purity.
  • Hydrate/solvate formation : Thermogravimetric analysis (TGA) or X-ray crystallography (e.g., SHELXL ) identifies non-stoichiometric solvent inclusion.
  • Alternative analytical methods : High-resolution mass spectrometry (HRMS) complements elemental analysis for molecular formula confirmation .

Basic: What biological screening approaches are used to evaluate 1,8-naphthyridine derivatives?

Answer:

  • In vitro cytotoxicity : MTT assays against cell lines (e.g., MCF7 breast cancer cells), with IC₅₀ values calculated from dose-response curves .
  • Antimicrobial activity : Disk diffusion or microdilution assays for MIC determination .
  • Binding assays : Fluorescence titration for quantifying interactions with DNA/proteins (e.g., cytosine binding ).

Advanced: What strategies optimize regioselective functionalization of the 1,8-naphthyridine core?

Answer:

  • Directing groups : The 4-hydroxy group directs electrophilic substitution to the 3-position .
  • Metal-mediated coupling : Suzuki-Miyaura cross-coupling introduces aryl groups at specific positions .
  • Microwave-assisted synthesis : Enhances yield and selectivity in cyclization steps (e.g., indolo[2,3-b]dibenzo[b,g][1,8]naphthyridines) .

Basic: How are crystallization conditions optimized for naphthyridine derivatives?

Answer:

  • Solvent selection : Ethanol and methanol yield high-purity crystals due to moderate polarity .
  • Slow evaporation : Enables formation of single crystals for X-ray diffraction (e.g., SHELX-refined structures ).
  • Additives : Trace HCl or NH₄OH adjusts pH to prevent decomposition during recrystallization .

Advanced: How do heat capacity changes (ΔCp) inform ligand design for protein targets?

Answer:
ΔCp correlates with hydrophobic interactions. For 1,8-naphthyridines:

  • A negative ΔCp (e.g., −161 cal/mol·K for AND) indicates burial of nonpolar surfaces upon binding .
  • Methyl substituents amplify ΔCp magnitude (e.g., −217 cal/mol·K for ATMND), suggesting enhanced hydrophobic packing .

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